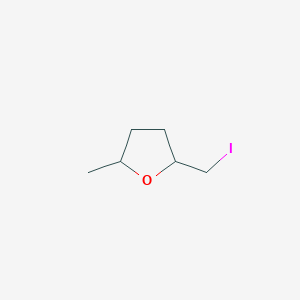

2-(Iodomethyl)-5-methyloxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Iodomethyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. The presence of an iodomethyl group and a methyl group on the oxolane ring makes this compound particularly interesting for various chemical reactions and applications. The compound’s structure allows it to participate in a variety of synthetic transformations, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-5-methyloxolane typically involves the iodination of a suitable precursor. One common method is the iodination of 5-methyloxolane using iodomethane in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-5-methyloxolane undergoes several types of chemical reactions, including:

Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.

Reduction: The compound can be reduced to form alcohols.

Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

2-(Iodomethyl)-5-methyloxolane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-5-methyloxolane largely depends on the type of reaction it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the iodomethyl group is converted into a carbonyl group through the loss of iodine and the addition of oxygen.

Comparison with Similar Compounds

Similar Compounds

- 2-(Bromomethyl)-5-methyloxolane

- 2-(Chloromethyl)-5-methyloxolane

- 2-(Fluoromethyl)-5-methyloxolane

Uniqueness

2-(Iodomethyl)-5-methyloxolane is unique due to the presence of the iodomethyl group, which is a better leaving group compared to bromomethyl, chloromethyl, and fluoromethyl groups. This makes it more reactive in substitution reactions, allowing for a broader range of chemical transformations.

Biological Activity

2-(Iodomethyl)-5-methyloxolane is a halogenated organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodomethyl group attached to a 5-methyloxolane ring. Its molecular formula is C6H11I, and it possesses unique chemical properties that influence its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds with halogen substituents often exhibit enhanced antimicrobial properties. In particular, studies have shown that this compound demonstrates significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential candidate for the development of new antimicrobial agents.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies reveal that the compound exhibits significant cytotoxicity against human cancer cells, with IC50 values indicating potent anti-cancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Interaction : Halogenated compounds often intercalate into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth, suggesting its potential use in treating resistant infections .

- Cytotoxicity Assessment : In a study involving various human cancer cell lines, researchers observed that treatment with this compound resulted in significant cell death, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

- Safety Profile Evaluation : Toxicological assessments indicate that while the compound shows promising biological activity, it also necessitates careful evaluation regarding its safety profile for potential therapeutic applications .

Properties

IUPAC Name |

2-(iodomethyl)-5-methyloxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORBAIPDXXLMMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339813 |

Source

|

| Record name | 2-(iodomethyl)-5-methyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19056-49-6 |

Source

|

| Record name | 2-(iodomethyl)-5-methyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.